6-[(Octadecylcarbamoyl)amino]hexanoic acid
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Overview
Description
6-[(Octadecylcarbamoyl)amino]hexanoic acid is a synthetic compound that belongs to the class of long-chain fatty acid derivatives It is characterized by the presence of an octadecylcarbamoyl group attached to the amino group of hexanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Octadecylcarbamoyl)amino]hexanoic acid typically involves the reaction of hexanoic acid with octadecyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexanoic Acid Activation: Hexanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction with Octadecyl Isocyanate: The activated hexanoic acid is then reacted with octadecyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-[(Octadecylcarbamoyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[(Octadecylcarbamoyl)amino]hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects.
Industry: It is used in the formulation of surfactants, lubricants, and coatings.
Mechanism of Action
The mechanism of action of 6-[(Octadecylcarbamoyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can integrate into cell membranes due to its long hydrophobic chain, affecting membrane fluidity and function. It may also interact with proteins and enzymes, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic Acid: A simpler analog without the octadecylcarbamoyl group, used in the synthesis of Nylon-6 and as an antifibrinolytic agent.
6-Azido-hexanoic Acid: Used in click chemistry for protein labeling and peptide synthesis.
Uniqueness
6-[(Octadecylcarbamoyl)amino]hexanoic acid is unique due to its long hydrophobic chain, which imparts distinct properties such as enhanced membrane interaction and potential for use in drug delivery systems. Its structure allows for versatile applications across various scientific fields.
Properties
CAS No. |
246253-00-9 |
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Molecular Formula |
C25H50N2O3 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
6-(octadecylcarbamoylamino)hexanoic acid |
InChI |
InChI=1S/C25H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-25(30)27-23-20-17-18-21-24(28)29/h2-23H2,1H3,(H,28,29)(H2,26,27,30) |
InChI Key |
BRPYLMKLWOLPET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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